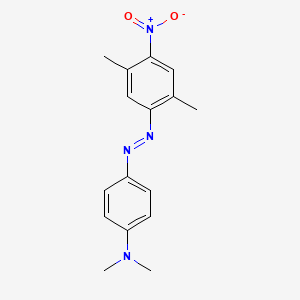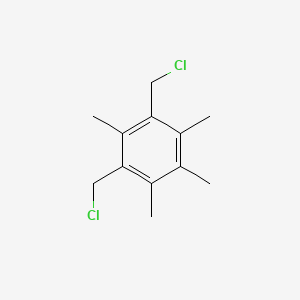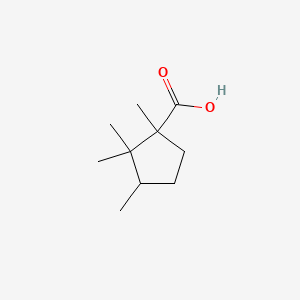
D-Campholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a white crystalline substance derived from the oxidation of camphor. This compound is known for its optical activity and is used in various pharmaceutical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Campholic acid can be synthesized through the oxidation of camphor using nitric acid. The reaction involves the conversion of camphor to camphoric acid, which is then further processed to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by oxidizing camphor with nitric acid under controlled conditions. The process involves maintaining specific temperatures and reaction times to ensure the complete conversion of camphor to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Campholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent to convert camphor to this compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as imides and esters .
Wissenschaftliche Forschungsanwendungen
D-Campholic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives have shown potential antiviral and neuroleptic activities.
Wirkmechanismus
The mechanism of action of D-Campholic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical processes. For example, this compound derivatives have been shown to exhibit antiviral activity by inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: D-Campholic acid is unique due to its specific chiral configuration, which imparts distinct optical and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high stereochemical precision .
Eigenschaften
CAS-Nummer |
464-88-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
JDFOIACPOPEQLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1(C)C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


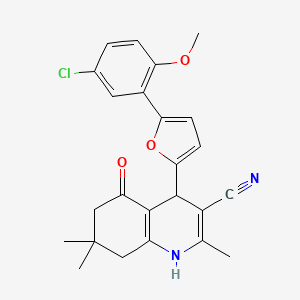
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
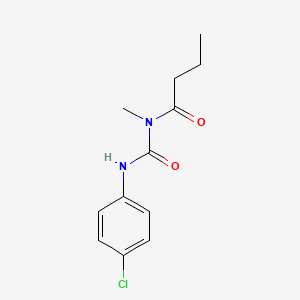
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
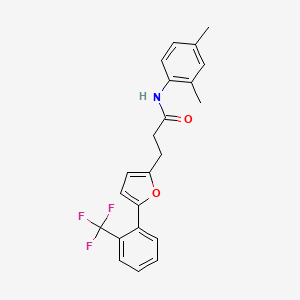

![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

